Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-6-8-15(9-7-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEXLIRUMIRSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433881 | |

| Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135716-09-5 | |

| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135716-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl-4(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate?

An In-Depth Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile heterocyclic building block pivotal in modern medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in pharmaceutical development, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application.

Introduction: A Multifunctional Scaffold for Drug Discovery

This compound (CAS No: 135716-09-5) is a substituted piperidine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure is uniquely tailored for synthetic utility, featuring three key components:

-

A Piperidine Core: A saturated six-membered heterocycle that provides a robust, conformationally defined scaffold, a common motif in many FDA-approved drugs, particularly those targeting the central nervous system.

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a stable protecting group that can be selectively removed under acidic conditions, enabling orthogonal chemical strategies. This protection is crucial for preventing unwanted side reactions at the nitrogen atom during synthesis.[2][3]

-

An Ethyl Ester Side Chain: The 2-ethoxy-2-oxoethyl group at the 4-position provides a reactive handle for further elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively.

This trifecta of functionalities makes the compound an ideal starting point for creating diverse molecular libraries and for its application as a linker molecule, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 135716-09-5 | [1][4] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1][4] |

| Molecular Weight | 271.35 g/mol | [1] |

| Appearance | Liquid | N/A |

| Purity | Typically ≥95% | [1] |

| Boiling Point | 318.1±15.0 °C (Predicted) | [7] |

| Density | 1.035±0.06 g/cm³ (Predicted) | [7] |

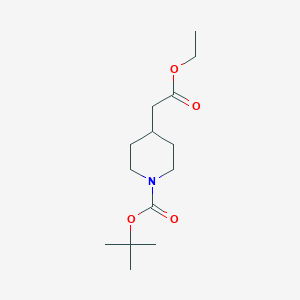

Below is the 2D chemical structure of the molecule.

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via a Horner-Wadsworth-Emmons (HWE) reaction followed by a reduction. This approach is favored for its high yields and stereochemical control.

Workflow: Synthesis and Purification

Detailed Step-by-Step Methodology

Part A: Horner-Wadsworth-Emmons Reaction

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.

-

Causality: NaH is a strong, non-nucleophilic base required to deprotonate the phosphonate ester, forming the reactive ylide. THF is an ideal aprotic solvent that will not react with the base. The reaction is performed at 0 °C to control the exothermic deprotonation.

-

-

Ylide Formation: Add triethyl phosphonoacetate (1.05 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.[8]

-

Aldehyde Addition: Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in dry THF dropwise to the reaction mixture.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This ensures the reaction goes to completion.

-

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

Part B: Reduction of the α,β-Unsaturated Ester

-

Solvent Exchange: After aqueous work-up and extraction with a solvent like ethyl acetate, the crude product (tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate) is concentrated under vacuum.

-

Hydrogenation: Dissolve the crude intermediate in a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Reaction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until TLC analysis indicates complete consumption of the starting material.

-

Causality: Pd/C is a highly efficient and standard catalyst for the reduction of carbon-carbon double bonds without affecting the ester or Boc-protecting groups.

-

Part C: Purification

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude final product.

-

Chromatography: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. This step is critical for removing any unreacted starting materials and byproducts.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural elucidation. Expected characteristic signals include:

-

A singlet at ~1.45 ppm integrating to 9H, corresponding to the tert-butyl protons of the Boc group.

-

A triplet at ~1.25 ppm (3H) and a quartet at ~4.12 ppm (2H) for the ethyl group of the ester.

-

A series of multiplets between ~1.1 and 4.0 ppm corresponding to the protons on the piperidine ring and the adjacent methylene group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework. Key signals include:

-

Two carbonyl signals: one around 172 ppm for the ester and another around 154 ppm for the Boc carbamate.

-

A signal around 80 ppm for the quaternary carbon of the Boc group.

-

Signals for the ethyl group carbons (~60 ppm and ~14 ppm).

-

-

MS (Mass Spectrometry): Provides the molecular weight. In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 272.18 or [M+Na]⁺ at m/z 294.16.

Applications in Drug Development

The utility of this compound lies in its role as a bifunctional building block. The Boc-protected amine and the ethyl ester offer two distinct points for chemical modification, allowing for the stepwise construction of complex molecules.

Role as a Bifunctional Linker/Scaffold

This compound is particularly valuable as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context:

-

The ester handle can be hydrolyzed to a carboxylic acid and coupled to an E3 ligase ligand.

-

The Boc group can be removed to reveal the piperidine nitrogen, which can then be coupled to a warhead that binds the target protein.

The piperidine ring itself serves as a stable, non-immunogenic, and synthetically tractable spacer that correctly orients the two active ends of the PROTAC molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[9][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[9]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist.[11][12]

-

-

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

-

-

Disposal:

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[9]

-

References

- MSDS of tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)

- tert-Butyl 4-(2-oxoethyl)

- tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS No: 1181267-36-6)

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)

- Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)

- RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery.

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)

- SAFETY D

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)

- tert-Butyl 4-(2-hydroxyethoxy)

- tert-Butyl (R)-4-(1-aminoethyl)

- 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine - 203662-88-8. Vulcanchem.

- N-Boc-4-piperidinemethanol. Chem-Impex.

- 4-(2-oxoethyl)piperidine-1-carboxylic acid,tert-butyl ester. Echemi.

- N-BOC-4-(2-ETHOXYCARBONYL-VINYL)-PIPERIDINE synthesis. ChemicalBook.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine (203662-88-8) for sale [vulcanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. N-BOC-4-(2-ETHOXYCARBONYL-VINYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. capotchem.cn [capotchem.cn]

- 10. chemicalbook.com [chemicalbook.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, a key bifunctional intermediate in modern medicinal chemistry. Its unique structure, featuring a piperidine core, a Boc-protected amine, and an ethyl ester side chain, makes it a versatile scaffold for the synthesis of complex pharmaceutical agents. This document details its physicochemical properties, provides a robust and validated synthesis protocol with mechanistic insights, outlines comprehensive analytical characterization techniques, and discusses its applications in drug discovery. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently synthesize, verify, and utilize this valuable chemical building block.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The ability to introduce complexity and functionality in a controlled manner is what distinguishes a promising lead from a developmental dead-end. This compound (commonly referred to as N-Boc-4-piperidineacetic acid ethyl ester) has emerged as a strategically important intermediate.

Its value lies in its trifecta of functional handles:

-

The Piperidine Ring: A prevalent scaffold in many approved drugs, known to enhance solubility, metabolic stability, and receptor binding affinity.

-

The Boc-Protecting Group: Provides a stable, yet easily removable, protection for the piperidine nitrogen, allowing for selective functionalization at a later stage.

-

The Ethyl Ester Side Chain: Offers a reactive site for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

This guide will deconstruct the synthesis and application of this molecule, providing the practical insights needed for its successful implementation in research and development programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of its effective use. The structure and key characteristics of this compound are summarized below.

Chemical Structure Diagram

Caption: Chemical structure of the title compound.

Properties Table

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 135716-09-5 | [1][2] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1][2] |

| Molecular Weight | 271.35 g/mol | [1][2] |

| Appearance | Solid | [1] |

| InChI Key | PQEXLIRUMIRSAL-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | [1] |

Synthesis and Purification

The most common and reliable method for synthesizing this compound is via the nucleophilic substitution of a Boc-protected piperidine precursor. This section provides a detailed protocol based on established chemical principles.[3]

Principle of Synthesis

The synthesis involves the alkylation of the enolate of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate with ethyl bromoacetate, followed by hydrolysis and decarboxylation. A more direct and widely used approach, however, is the Wittig-Horner or Horner-Wadsworth-Emmons (HWE) reaction of N-Boc-4-piperidone with a phosphonate ylide, followed by reduction of the resulting α,β-unsaturated ester.

The protocol detailed here will focus on a robust HWE reaction followed by catalytic hydrogenation, which is a high-yielding and scalable method.

Detailed Experimental Protocol

Step A: Horner-Wadsworth-Emmons Reaction

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of piperidone). Cool the flask to 0 °C in an ice bath.

-

Ylide Generation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the cooled THF. Scientist's Note: NaH is a strong base that deprotonates the phosphonate. Handling must be done with care under an inert atmosphere to prevent reaction with moisture and air.

-

Slowly add triethyl phosphonoacetate (1.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. The solution should become clear as the sodium salt of the ylide forms.

-

Reaction: Re-cool the mixture to 0 °C. Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise.

-

Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. A successful reaction will show the disappearance of the starting piperidone spot and the appearance of a new, less polar product spot (tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ester.

Step B: Catalytic Hydrogenation

-

Setup: Dissolve the crude product from Step A in ethanol (or methanol) in a hydrogenation vessel.

-

Catalyst Addition: Add Palladium on carbon (10% Pd/C, 5-10 mol%). Scientist's Note: The catalyst is pyrophoric and should be handled with care. It facilitates the addition of hydrogen across the double bond.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-3 atm or using a balloon) and stir vigorously at room temperature for 12-24 hours.

-

Monitoring & Workup: Monitor the reaction by TLC until the starting material is consumed. Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the final product as a pure solid or oil.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following spectroscopic and chromatographic data are characteristic of this compound.

Spectroscopic Confirmation

-

¹H NMR (Proton NMR): The spectrum should exhibit characteristic signals:

-

A triplet around 1.25 ppm (3H) for the methyl protons of the ethyl ester.

-

A singlet around 1.45 ppm (9H) for the tert-butyl protons of the Boc group.

-

A multiplet around 2.0-2.2 ppm corresponding to the piperidine and adjacent CH₂ protons.

-

A quartet around 4.1-4.2 ppm (2H) for the methylene protons of the ethyl ester.

-

Broad signals for the piperidine ring protons.

-

-

¹³C NMR (Carbon NMR): Key signals include:

-

~14 ppm (ethyl CH₃)

-

~28 ppm (Boc (CH₃)₃)

-

~30-40 ppm (piperidine and side-chain CH/CH₂)

-

~60 ppm (ethyl OCH₂)

-

~80 ppm (Boc quaternary C)

-

~155 ppm (Boc C=O)

-

~172 ppm (Ester C=O)

-

-

Mass Spectrometry (MS): In ESI+ mode, the expected [M+H]⁺ ion is at m/z 272.18, and the [M+Na]⁺ ion is at m/z 294.16.

Analytical Workflow Diagram

Caption: Workflow for analytical validation of the final product.

Applications in Medicinal Chemistry

The utility of this intermediate is best demonstrated by its application in the synthesis of advanced drug candidates. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

-

Boc Deprotection: The tert-butoxycarbonyl group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine of the piperidine ring. This free amine is a powerful nucleophile, ready for reactions such as acylation, alkylation, or sulfonylation to build out the molecule.[5]

-

Ester Manipulation: The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals.

This compound serves as a key intermediate in the synthesis of various biologically active molecules, including PROTAC linkers and inhibitors targeting enzymes like ADAMTS7.[6][7]

Logical Relationship Diagram

Caption: Synthetic utility of the title compound in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for safety.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[1][8]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[11][12]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound is more than just a chemical; it is a versatile tool for accelerating drug discovery. Its well-defined structure and predictable reactivity allow for the efficient construction of complex molecular architectures. By understanding its properties, mastering its synthesis, and leveraging its functional handles, researchers can significantly enhance their ability to create novel and effective therapeutic agents.

References

- PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

- Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate.

- PubChem. (n.d.). Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.

- The Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst. Retrieved from The Royal Society of Chemistry. [Link]

- Carl ROTH. (2024). Safety data sheet.

- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.

- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- ResearchGate. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

Sources

- 1. This compound AldrichCPR 135716-09-5 [sigmaaldrich.cn]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. 135716-08-4|tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.cn [capotchem.cn]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

An In-Depth Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and practical properties of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. As a bifunctional molecule, it serves as a crucial building block in medicinal chemistry, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document will delve into its physicochemical characteristics, synthesis and purification protocols, spectral analysis for characterization, and its pivotal role in the design and synthesis of targeted protein degraders. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their scientific endeavors.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature. Its core structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an ethyl acetate moiety. This unique combination of a protected amine and an ester functional group makes it a valuable intermediate in multi-step organic syntheses.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₅NO₄ | [1] |

| Molecular Weight | 271.36 g/mol | [1] |

| CAS Number | 135716-09-5 | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 39.0 to 43.0 °C (for the related aldehyde) | [2] |

| Boiling Point | 318.1 °C at 760 mmHg (Predicted for the related aldehyde) | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of a suitable piperidine precursor with an ethyl haloacetate. A common and efficient method involves the nucleophilic substitution of ethyl bromoacetate with N-Boc-piperidine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a representative synthesis of this compound.

Materials:

-

N-Boc-piperidine

-

Ethyl bromoacetate

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of N-Boc-piperidine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add ethyl bromoacetate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Causality Behind Experimental Choices:

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[4] It is stable under the basic conditions of the nucleophilic substitution but can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.[4]

-

Triethylamine: This tertiary amine acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Anhydrous Conditions: The use of anhydrous THF is crucial to prevent the hydrolysis of the ester functional groups and the Boc-protecting group.

-

Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. Expected signals include those for the tert-butyl group, the piperidine ring protons, the methylene group adjacent to the ester, and the ethyl group of the ester.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals correspond to the carbonyl carbons of the Boc group and the ester, the quaternary carbon of the tert-butyl group, and the various carbons of the piperidine ring and the ethyl acetate moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 272.18.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the N-Boc protected amine and the ethyl ester.

-

Deprotection of the Boc Group: The Boc group can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine. This unmasked amine is then available for a wide range of chemical transformations, such as amide bond formation.

-

Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under either acidic or basic conditions to afford the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents.

-

Stability: The compound is generally stable under neutral conditions and can be stored at room temperature for extended periods. However, it is susceptible to degradation in the presence of strong acids or bases.

Caption: Key chemical transformations of the title compound.

Application in PROTAC Technology

The most significant application of this compound is in the field of targeted protein degradation, specifically in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperidine moiety of this compound serves as a rigid linker component in the PROTAC structure.[5] The choice of linker is critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the target protein-binding ligand and the E3 ligase-binding ligand, which is crucial for the formation of a productive ternary complex.[6][7][8]

The synthetic utility of this compound in this context is twofold:

-

The ester functionality can be hydrolyzed to the carboxylic acid, which can then be coupled to an E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligands).

-

The Boc-protected amine can be deprotected to the free piperidine nitrogen, which can then be coupled to a target protein-binding ligand.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, facilitating the optimization of their degradation activity. The rigidity imparted by the piperidine ring can enhance the metabolic stability of the PROTAC and pre-organize it into a conformation that is favorable for ternary complex formation.[5][6]

Caption: Role in the modular assembly of PROTAC molecules.

Safety and Handling

This compound is harmful if swallowed. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, makes it an ideal starting material for the synthesis of complex molecules, particularly in the rapidly evolving field of targeted protein degradation. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a solid foundation for researchers to incorporate this compound into their drug discovery programs.

References

- Open Exploration Publishing. (2020).

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on.... [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]

- PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)

- PubChem. (n.d.). Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)

- PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)

- ResearchGate. (n.d.). Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a).... [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2026).

- UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

- PubChem. (n.d.). tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)

- PubChem. (n.d.). tert-Butyl 4-(2-methoxy-2-oxoethyl)

- Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate | 142374-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. explorationpub.com [explorationpub.com]

An In-depth Technical Guide to tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5) in Proteolysis Targeting Chimera (PROTAC) Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Architectural Element in Targeted Protein Degradation

In the rapidly evolving landscape of therapeutic modalities, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism of action. By hijacking the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, opening up avenues to target proteins previously considered "undruggable".[1][2][3] The elegant design of these heterobifunctional molecules, consisting of a target protein ligand and an E3 ubiquitin ligase ligand joined by a chemical linker, underscores the criticality of each component in achieving potent and selective protein degradation.

This technical guide focuses on a specific and crucial building block in the PROTAC arsenal: tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5) . While seemingly a simple chemical entity, this piperidine-based linker plays a pivotal role in the spatial arrangement and, consequently, the biological activity of the entire PROTAC molecule. As a Senior Application Scientist, this guide will provide you with an in-depth understanding of its properties, its strategic application in PROTAC design, and a practical framework for its incorporation into your research and development workflows.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this linker is fundamental to its effective application.

| Property | Value | Source(s) |

| CAS Number | 135716-09-5 | [1] |

| Molecular Formula | C14H25NO4 | [1] |

| Molecular Weight | 271.36 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Synonyms | N-Boc-4-piperidineacetic acid ethyl ester, Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate |

The Strategic Role in PROTAC Design: More Than Just a Spacer

The linker component of a PROTAC is far from being an inert tether. It critically influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC-mediated protein degradation.[5] The piperidine scaffold within this compound offers distinct advantages:

-

Imparting Rigidity: Unlike flexible alkyl or PEG linkers, the piperidine ring introduces a degree of conformational rigidity.[5] This can pre-organize the PROTAC molecule into a conformation that is more favorable for binding to both the target protein and the E3 ligase, thereby enhancing the stability of the ternary complex.[5]

-

Vectorial Control: The defined geometry of the piperidine ring provides better control over the spatial orientation of the two ligands, ensuring an optimal distance and angle for efficient ubiquitin transfer from the E2 conjugating enzyme (associated with the E3 ligase) to the target protein.

-

Modulation of Physicochemical Properties: The inclusion of the piperidine moiety can influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability, which are critical for its drug-like characteristics.[6]

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key feature for synthetic tractability, allowing for controlled, stepwise assembly of the PROTAC molecule. The ethyl ester provides a reactive handle for further chemical modifications and conjugation to either the target protein ligand or the E3 ligase ligand.

Mechanism of Action: A Linker-Centric View of PROTAC Function

The function of this compound is intrinsically linked to the broader mechanism of PROTAC action.

Figure 1: PROTAC-mediated protein degradation pathway.

-

Ternary Complex Formation: The PROTAC molecule, featuring the piperidine-based linker, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex.[1][5]

-

Ubiquitination: The proximity induced by the linker allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of the target protein.[1]

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.[1]

-

Catalytic Cycle: The PROTAC molecule is released and can participate in further rounds of degradation, highlighting its catalytic nature.[1]

Experimental Protocol: Synthesis of a PROTAC Intermediate using this compound

The following protocol outlines a general, yet critical, step in the synthesis of a PROTAC: the deprotection and amidation of the linker to couple it with a ligand. This example demonstrates the chemical versatility of this linker.

Objective: To synthesize a key intermediate where the piperidine linker is attached to a representative E3 ligase ligand (e.g., a derivative of pomalidomide for recruiting Cereblon).

Materials:

-

This compound (CAS 135716-09-5)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Pomalidomide derivative with a carboxylic acid handle

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Workflow:

Figure 2: Synthetic workflow for coupling the linker to an E3 ligase ligand.

Step-by-Step Procedure:

-

Boc Deprotection: a. Dissolve this compound in dichloromethane (DCM). b. Add trifluoroacetic acid (TFA) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is the deprotected piperidine intermediate, ethyl 2-(piperidin-4-yl)acetate.

-

Amide Coupling to E3 Ligase Ligand: a. In a separate flask, dissolve the pomalidomide derivative (with a carboxylic acid handle) in anhydrous N,N-Dimethylformamide (DMF). b. Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid. c. Add a solution of the deprotected piperidine intermediate from Step 1 in anhydrous DMF to the activated E3 ligase ligand solution. d. Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS. e. Upon completion, the reaction mixture can be worked up by quenching with water and extracting with an organic solvent like ethyl acetate. f. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired E3 ligase ligand-linker conjugate.

Self-Validating System: The success of each step is critically monitored by analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product. The final purified compound's identity and purity should be confirmed by NMR spectroscopy and high-resolution mass spectrometry.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the design and synthesis of PROTACs. Its inherent structural rigidity and synthetic accessibility make it a strategic choice for researchers aiming to optimize the efficacy and drug-like properties of their protein degraders. As the field of targeted protein degradation continues to expand, the rational design of linkers, including the judicious use of scaffolds like piperidine, will remain a cornerstone of developing next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for harnessing the potential of this key molecular component in your drug discovery endeavors.

References

- MedChemExpress. tert-Butyl 4-(2-ethoxy-2-oxoethyl)

- MedchemExpress.com. 2-(4-(Piperazin-1-yl)piperidin-1-yl)acetic acid. URL

- MedChemExpress. tert-Butyl 4-(2-ethoxy-2-oxoethyl)

- Benchchem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. URL

- MedChemExpress. tert-Butyl 4-(2-ethoxy-2-oxoethyl)

- Wikipedia. Proteolysis targeting chimera. URL

- DiVA portal. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)

- PubMed Central. Current strategies for the design of PROTAC linkers: a critical review. URL

- ResearchGate. Classification of most common linkers used in PROTAC design based on... URL

- Royal Society of Chemistry.

- MedChemExpress. 4-(Aminoethyl)-1-N-Boc-piperidine | PROTAC Linker. URL

- MedChemExpress. 4-(2-Boc-aminoethyl)piperidine | PROTAC Linker. URL

- Open Exploration Publishing.

- NET.

- Google Patents. US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same. URL

- Google Patents.

- ResearchGate.

- MDPI.

- MedChemExpress. CAS No. 135716-09-5. URL

- MedChemExpress. tert-Butyl 4-(2-ethoxy-2-oxoethyl)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. diva-portal.org [diva-portal.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

An In-depth Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block with significant applications in modern medicinal chemistry and drug development. The document details its fundamental physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, and explores its critical role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide presents standardized protocols for analytical characterization and quality control, ensuring researchers and drug development professionals can confidently integrate this compound into their workflows. Safety and handling considerations are also addressed to promote best laboratory practices.

Core Physicochemical Properties and Structure

This compound is a key intermediate in organic synthesis, valued for its bifunctional nature. It incorporates a piperidine core, a common scaffold in pharmacologically active molecules, which is protected by a tert-butoxycarbonyl (Boc) group. The C4 position is functionalized with an ethyl acetate moiety, providing a reactive handle for further chemical modification.

The Boc protecting group is instrumental in synthetic strategies. It deactivates the piperidine nitrogen's nucleophilicity, preventing unwanted side reactions such as N-alkylation during the modification of the C4 side chain. This group is stable under a wide range of non-acidic conditions but can be selectively and cleanly removed using mild acids (e.g., trifluoroacetic acid), allowing for subsequent functionalization of the piperidine nitrogen.

Table 1: Key Physicochemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 135716-09-5 | [1][2][3] |

| Molecular Formula | C₁₄H₂₅NO₄ | [2][3] |

| Molecular Weight | 271.35 g/mol | [2][3] |

| Canonical SMILES | CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | N/A |

| Appearance | White to light yellow powder or crystal | [4] |

| Primary Application | PROTAC Linker, Heterocyclic Building Block | [2][3] |

Molecular Structure Diagram

Caption: 2D structure of the title compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via nucleophilic substitution, a foundational reaction in organic chemistry. A common and efficient strategy involves the alkylation of a piperidine derivative with an ethyl haloacetate.

Representative Synthetic Workflow

A plausible and field-proven approach starts from 1-Boc-piperidine-4-methanol. The alcohol is first converted to a better leaving group, such as a tosylate, which is then displaced by a suitable carbon nucleophile. However, a more direct route involves the Wittig or Horner-Wadsworth-Emmons reaction followed by reduction. An even more direct synthesis involves the nucleophilic substitution of ethyl bromoacetate with the enolate of N-Boc-4-piperidone, though this can be complex.

A straightforward conceptual pathway is the alkylation of a pre-formed enolate. The causality behind this choice is robust control over C-C bond formation at the desired position.

Caption: Conceptual synthetic workflow diagram.

Mechanistic Insight:

-

Oxidation: The primary alcohol on the Boc-protected piperidine is oxidized to an aldehyde. The choice of mild conditions (like Swern or Dess-Martin periodinane) is critical to avoid over-oxidation or side reactions.

-

Wittig Reaction: The resulting aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, readily undergoes a Wittig reaction with a stabilized ylide like ethyl (triphenylphosphoranylidene)acetate. This step efficiently forms the carbon-carbon double bond and installs the ethyl ester functionality, yielding an α,β-unsaturated ester.

-

Reduction: The final step is the reduction of the carbon-carbon double bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for selectively reducing the alkene without affecting the ester or the Boc-protecting group. This delivers the target saturated compound with high fidelity.

Applications in Drug Discovery: The PROTAC Linker

A primary and high-value application of this molecule is its use as a building block for PROTAC linkers.[2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2]

The linker component of a PROTAC is not merely a spacer; its length, rigidity, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The piperidine scaffold provides a semi-rigid structural element that can help orient the two ends of the PROTAC in a favorable conformation.

Caption: Role of the linker in PROTAC mechanism.

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled via standard amide bond formation chemistry to an amine-functionalized E3 ligase ligand (e.g., derived from pomalidomide or VHL ligands). Following this coupling, the Boc group on the piperidine nitrogen is removed to reveal the secondary amine, which can then be alkylated or acylated with a warhead that binds the target protein.

Analytical and Quality Control Protocols

To ensure the identity, purity, and stability of the compound, a series of analytical tests are required. The following protocols are self-validating systems for routine quality control.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol validates the purity of the compound and detects any synthesis-related impurities or degradation products.

-

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

-

Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of ≥95% is typically acceptable for use as a building block.[3]

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Resonances:

-

A singlet around 1.45 ppm (9H) corresponding to the tert-butyl protons of the Boc group.

-

A quartet around 4.12 ppm (2H) and a triplet around 1.25 ppm (3H) for the ethyl ester group (-OCH₂CH₃).

-

A multiplet structure for the piperidine ring protons, typically between 1.1-2.8 ppm.

-

A doublet around 2.2 ppm (2H) for the methylene protons adjacent to the carbonyl group (-CH₂COO-).

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Resonances:

-

Signals for the Boc group carbons (~28.4 ppm for methyls, ~79.5 ppm for the quaternary carbon).

-

Signals for the ethyl ester carbons (~14.2 ppm for CH₃, ~60.3 ppm for OCH₂).

-

Signals for the piperidine ring carbons.

-

Carbonyl signals for the ester (~172 ppm) and the carbamate (~154 ppm).

-

-

-

Interpretation: The observed chemical shifts, integrations, and coupling patterns must be consistent with the proposed structure.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While this specific compound has not been exhaustively studied for its toxicological properties, data from structurally related molecules suggest it should be handled with care.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5][6] Avoid contact with skin and eyes.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[5]

-

Hazards: May cause skin, eye, and respiratory tract irritation.[7][8]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

Disclaimer: This information is for research purposes only and is not intended for medical or diagnostic use. Always consult the material safety data sheet (MSDS) provided by the supplier before handling the compound.[1][8]

Conclusion

This compound is a well-defined chemical entity with significant utility in synthetic and medicinal chemistry. Its pre-protected piperidine core combined with a modifiable ester side chain makes it an ideal building block for complex molecular architectures. Its demonstrated role in the construction of PROTAC linkers highlights its importance in the development of next-generation therapeutics. The standardized analytical protocols provided herein offer a robust framework for quality assurance, enabling researchers to employ this versatile reagent with a high degree of confidence in their drug discovery and development endeavors.

References

- PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3. National Center for Biotechnology Information.

- PubChem. Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate. National Center for Biotechnology Information.

- Stratech. This compound, min 95%, 100 grams.

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. calpaclab.com [calpaclab.com]

- 4. tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate | 142374-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. capotchem.cn [capotchem.cn]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

IUPAC name for C14H25NO4

An In-Depth Technical Guide to the Isomeric Landscape of C14H25NO4 for Drug Discovery Professionals

Abstract

The molecular formula C14H25NO4 does not define a single chemical entity but rather represents a vast landscape of structural isomers. For researchers, scientists, and drug development professionals, this isomeric diversity presents both a formidable challenge and a significant opportunity. A subtle shift in atomic connectivity can dramatically alter a compound's pharmacological, pharmacokinetic, and toxicological profile. This guide provides a comprehensive framework for navigating the chemical space of C14H25NO4. We will dissect the structural variations among known isomers, discuss their predictable physicochemical properties, outline robust synthetic and analytical strategies, and propose a systematic workflow for characterization and biological evaluation. This document serves as a technical resource to empower scientists to unlock the therapeutic potential hidden within this single molecular formula.

The Isomeric Challenge: Beyond a Single IUPAC Name

In drug discovery, precision is paramount. While a molecular formula provides the elemental composition, it is the unique three-dimensional arrangement of these atoms that dictates biological function.[1][2] The formula C14H25NO4 can correspond to numerous molecules with different scaffolds, functional group positions, and stereochemistry. These structural isomers can exhibit profoundly different interactions with biological targets, leading to divergent therapeutic effects, metabolic pathways, and safety profiles.[3][4][5][6]

Regulatory bodies such as the FDA emphasize the need to treat stereoisomers as separate drugs, requiring distinct characterization and evaluation.[7][8] This underscores the necessity of moving beyond the molecular formula to a detailed structural understanding. This guide will use representative isomers of C14H25NO4 to illustrate key principles and methodologies applicable to the broader challenge of isomeric complexity in pharmaceutical research.

Structural Landscape of Representative C14H25NO4 Isomers

Analysis of public chemical databases, such as PubChem, reveals a variety of scaffolds for C14H25NO4. A predominant feature among many of these isomers is the presence of a tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide and medicinal chemistry for the protection of amine functionalities.[9][][11][12][13][14]

The isomers can be broadly categorized by their core structures:

-

Cycloalkyl Derivatives: These compounds incorporate saturated carbocyclic rings like cyclopentane and cyclohexane. The rigidity and lipophilicity of these rings can significantly influence receptor binding and membrane permeability.

-

Piperidine Derivatives: The piperidine ring is a privileged scaffold found in numerous approved drugs.[15][16][17] Its basic nitrogen atom can be crucial for target engagement and can influence physicochemical properties like solubility.

-

Acyclic and Other Scaffolds: This category includes linear and other non-cyclic structures.

Below is a classification of several known C14H25NO4 isomers.

Caption: Classification of representative C14H25NO4 isomers.

Table 1: Representative Isomers of C14H25NO4 and Their Structural Features

| IUPAC Name | PubChem CID | Core Scaffold | Key Functional Groups | Predicted XlogP |

| 4-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | 136574240 | Cyclopentyl | Carboxylic Acid, Boc-Carbamate | 3.0 |

| 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid | 56990247 | Cyclohexyl | Carboxylic Acid, Boc-Carbamate | 2.4 |

| 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | 71691536 | Piperidine | Carboxylic Acid, Boc-Carbamate | 2.1 |

| 2-morpholin-4-ylethyl 2-(1-hydroxycyclohexyl)acetate | 3053871 | Morpholine, Cyclohexyl | Ester, Tertiary Amine, Tertiary Alcohol | - |

Synthetic Strategy: The Boc Protection Protocol

The prevalence of the Boc group among C14H25NO4 isomers necessitates a robust understanding of its application. The Boc group is installed to prevent the nucleophilic amine from participating in undesired side reactions during subsequent synthetic steps.[14] It is stable under most basic and nucleophilic conditions but can be readily removed with acid, providing crucial orthogonality in multi-step syntheses.[12]

Experimental Protocol: N-Boc Protection of a Generic Amino Acid

This protocol describes a standard procedure for protecting a primary or secondary amine, a foundational step for synthesizing many of the isomers discussed.

-

Dissolution: Dissolve the starting amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add triethylamine (Et3N, 1.5 eq) to the solution. Causality: The base deprotonates the ammonium salt of the amino acid, liberating the free amine to act as a nucleophile. It also neutralizes the acidic byproduct of the reaction.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) portion-wise while stirring at room temperature. Causality: (Boc)2O is the electrophilic source of the Boc group. Portion-wise addition controls the reaction rate and temperature.

-

Reaction Monitoring: Stir the reaction for 2-4 hours, monitoring the consumption of the starting material by Thin-Layer Chromatography (TLC). Self-Validation: A successful reaction is confirmed by the disappearance of the starting material spot (which stains with ninhydrin) and the appearance of a new, higher Rf product spot (which does not).

-

Work-up: Dilute the reaction mixture with water and perform an aqueous work-up to remove water-soluble byproducts.

-

Extraction: Extract the aqueous layer with ethyl acetate. The Boc-protected product is organic-soluble.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization if necessary.

Caption: General workflow for N-Boc protection of an amino acid.

A Self-Validating Framework for Isomer Characterization

For any novel compound, including an isomer of C14H25NO4, a rigorous and systematic characterization is essential to establish its identity, purity, and potential for development. This process forms a self-validating loop where data from orthogonal techniques must converge to confirm the proposed structure.

Caption: A systematic workflow for the characterization of a novel isomer.

Step 1: Separation and Purification

Given that synthetic routes may produce multiple isomers, robust separation is the first critical step.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating compounds based on polarity. Reversed-phase HPLC is often the method of choice for these types of molecules.

-

Supercritical Fluid Chromatography (SFC): Particularly powerful for separating stereoisomers (chiral separation) and is often faster and uses less organic solvent than HPLC.[7]

Step 2: Structural Elucidation

A combination of spectroscopic methods is required to unambiguously determine the atomic connectivity.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental formula C14H25NO4. Fragmentation patterns can offer clues about the structure.[18]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for mapping the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of proton signals reveal the precise connectivity of the atoms.

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. A strong absorption between 1680-1720 cm⁻¹ is characteristic of the carbamate carbonyl in the Boc group.[19]

Table 2: Expected Spectroscopic Data for a Representative Isomer (3-[1-(Boc)piperidin-4-yl]butanoic acid)

| Technique | Feature | Expected Observation |

| HRMS | [M+H]⁺ | Exact mass corresponding to C14H26NO4⁺ |

| ¹³C NMR | Carbamate C=O | ~155 ppm |

| Carboxylic Acid C=O | ~175-180 ppm | |

| Boc Quaternary C | ~80 ppm | |

| ¹H NMR | Boc Protons | Singlet, 9H, ~1.4 ppm |

| IR | Carbamate C=O Stretch | Strong absorption, ~1690 cm⁻¹ |

| Carboxylic Acid O-H Stretch | Broad absorption, ~2500-3300 cm⁻¹ |

Step 3: Biological Evaluation

The elucidated structure guides the initial biological screening strategy.

-

Target-Based Screening: The presence of specific scaffolds can suggest relevant targets. For example, cyclohexane carboxylic acid derivatives have been investigated as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[20] Piperidine-containing molecules are known to interact with a wide range of receptors and enzymes in the central nervous system.[17][21]

-

Phenotypic Screening: If a clear target is not apparent, phenotypic screens (e.g., cell viability, antibacterial activity) can uncover unexpected biological effects. For instance, certain Boc-protected dipeptides have demonstrated broad-spectrum antibacterial activity.[22][23]

Conclusion

The molecular formula C14H25NO4 is not an endpoint but a starting point for in-depth scientific investigation. It represents a diverse collection of isomeric structures, each with the potential for unique biological activity. For drug development professionals, successfully navigating this complexity requires a multi-faceted approach grounded in expert organic synthesis, rigorous analytical characterization, and strategic biological evaluation. By systematically separating, identifying, and testing these isomers, the research community can efficiently sift through the chemical space to identify promising new therapeutic candidates. This guide provides a foundational framework for that endeavor, transforming the challenge of isomerism into an opportunity for discovery.

References

- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

- Dwivedi, A., & St-Pierre, Y. (2015). Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS). In Ion Mobility-Mass Spectrometry. Methods in Molecular Biology. [Link]

- Hodous, B. L., & Scanlan, T. S. (2001). Synthesis of Boc-protected bicycloproline. Organic Letters, 3(22), 3427–3429. [Link]

- The Role of Isomerism in Biological Activity. (n.d.). Solubility of Things. [Link]

- Bioanalytical Method Development: Isomers. (n.d.). BioPharma Services. [Link]

- Peptide Synthesis. (2024). Chemistry LibreTexts. [Link]

- The Significance of Amino Acid Derivatives in Pharmaceutical Manufacturing: A Look at Boc-2-Aminobutanoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- The Role of Geometric Isomers in Drug Efficacy and Toxicity. (2025).

- Singh, J., et al. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers. [Link]

- Process for preparing Boc protected amino acid by (Boc)2O. (2006).

- A review of drug isomerism and its significance. (2025).

- Patel, M., et al. (n.d.). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [Link]

- Chapter 6: Isomerism in Organic Compounds and Drug Molecules: Chemistry and Significance in Biology. (2023). In Principles of Organic Chemistry for B.Sc. Nursing Students.

- Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (1997).

- Cole, J., et al. (n.d.). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).

- Understanding Boc-Protected Amino Acids: Essential Tools for Research Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry. [Link]

- (1,1'-Bicyclohexyl)-1-carboxylic acid. (n.d.). PubChem. [Link]

- Development of New Stereoisomeric Drugs. (1992). U.S.

- Cyclohexanecarboxylic acid. (n.d.). Wikipedia. [Link]

- Wang, T., & Olumolade, O. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- The Development of Single-Isomer Molecules: Why and How. (2014). CNS Spectrums. [Link]

- Cyclohexanecarboxylic acid. (n.d.). PubChem. [Link]

- Isomers and Isomerism. (n.d.). University of Technology, Iraq. [Link]

- Piperidine and acetic acid as catalysts for Knoevenagel condensation. (n.d.).

- Amino-cyclohexane Carboxylic Acid Inhibitors of Arginase. (2022).

- Pharmacological Applications of Piperidine Deriv

- Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. (1998).

- Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Molnar Institute. [Link]

- Properties and Trends of Organic Compounds. (n.d.). Student Academic Success, University of Central Florida. [Link]

- Boc Protected Compounds. (n.d.). ASNA Company for advanced technologies Ltd. [Link]

- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2018). Molecules. [Link]

- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. [Link]

- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). Molecules. [Link]

- Isomerism in Organic Compounds. (2022). Chemistry Notes. [Link]

- Dr.

- Structural Isomerism. (n.d.). Doc Brown's Chemistry. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. fda.gov [fda.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Buy 2-(Piperidin-4-ylidene)acetic acid hydrochloride | 84839-57-6 [smolecule.com]

- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]

- 22. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemrxiv.org [chemrxiv.org]

A Technical Guide to the SMILES Notation of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Simplified Molecular-Input Line-Entry System (SMILES) notation for the molecule Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. As a vital tool in chemoinformatics and computational drug design, a comprehensive understanding of SMILES is paramount for the unambiguous representation and manipulation of chemical structures. This document will deconstruct the SMILES string of the target molecule, elucidating the principles of its formation and offering insights into its practical application.

Introduction to SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. Developed in the 1980s, SMILES has become a cornerstone of chemical informatics, enabling the storage, retrieval, and searching of chemical information in a human-readable format. Its widespread adoption is a testament to its efficiency in representing complex molecular structures in a compact and machine-parsable manner.

The core strength of SMILES lies in its ability to encode molecular topology, including atoms, bonds, connectivity, and, in its isomeric form, stereochemistry and isotopic information. This allows for the conversion of two-dimensional structural diagrams into a linear string, facilitating database management, quantitative structure-activity relationship (QSAR) modeling, and other computational chemistry tasks.

The Chemical Structure of this compound

Before delving into its SMILES notation, it is crucial to understand the molecular architecture of this compound. This molecule is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by two key substituents: a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and an ethyl acetate group attached at the 4-position of the piperidine ring.

The structure can be systematically broken down into three primary components:

-

A piperidine ring: A saturated six-membered ring containing one nitrogen atom.

-

A tert-butoxycarbonyl (Boc) group: Attached to the nitrogen of the piperidine ring. This is a common protecting group in organic synthesis.

-

An ethyl 2-(piperidin-4-yl)acetate group: An ethyl ester substituent at the 4-position of the piperidine ring.

These structural features are crucial for determining the corresponding SMILES notation.

Deriving the SMILES Notation